DDR1 Kinase Inhibitor Scaffold: IC50 Comparison of Lead Compound Containing 5-Chloro-2-fluoro-4-methylphenyl Moiety
The compound 3-(5-Chloro-2-fluoro-4-methyl-phenyl)-1-phenyl-8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-1,3,8-triaza-spiro[4.5]decan-4-one (BDBM372066), which incorporates the 5-chloro-2-fluoro-4-methylphenyl fragment as its core aromatic substituent, demonstrates a quantifiable inhibition of human DDR1 kinase with an IC50 of 2.29 μM (2.29E+3 nM) [1]. This activity was measured in an assay based on the intracellular domain of the DDR1 protein containing the kinase active site [1].
| Evidence Dimension | DDR1 kinase inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 2.29 μM (Compound BDBM372066 containing the 5-chloro-2-fluoro-4-methylphenyl fragment) |
| Comparator Or Baseline | No direct comparator data provided in source. |
| Quantified Difference | Not calculable from source. |
| Conditions | In vitro kinase assay using the recombinant intracellular domain of human DDR1 protein containing the kinase active site [1] |
Why This Matters
This data confirms that the 5-chloro-2-fluoro-4-methylphenyl fragment is integral to a chemical series with validated activity against DDR1, a receptor tyrosine kinase implicated in fibrosis and cancer progression, providing a defined starting point for structure-activity relationship (SAR) optimization.
- [1] BindingDB. BDBM372066: 3-(5-Chloro-2-fluoro-4-methyl-phenyl)-1-phenyl-8-(1H-pyrazolo[3,4-b]pyridine-5-carbonyl)-1,3,8-triaza-spiro[4.5]decan-4-one. Monomer ID: 372066. Source: US10239876, Example 89; US10435407, Example 89. View Source
